molecular formula C8H11N3O4 B2924622 2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid CAS No. 1005640-67-4

2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B2924622
CAS No.: 1005640-67-4
M. Wt: 213.193
InChI Key: KMZCUTVZUHLKMT-UHFFFAOYSA-N
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Description

2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Properties

IUPAC Name

2-methyl-3-(5-methyl-3-nitropyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-5(8(12)13)4-10-6(2)3-7(9-10)11(14)15/h3,5H,4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZCUTVZUHLKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(C)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the reaction of 5-methyl-3-nitro-1H-pyrazole with a suitable alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including nitration, alkylation, and subsequent purification steps to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-methyl-3-(5-methyl-3-amino-1H-pyrazol-1-yl)propanoic acid .

Mechanism of Action

The mechanism of action of 2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1H-pyrazole-5-carboxylic acid
  • 5-methyl-3-nitro-1H-pyrazole
  • 2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid

Uniqueness

2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of both a nitro group and a pyrazole ring, which confer distinct chemical and biological properties.

Biological Activity

2-Methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid, with the CAS number 1005640-67-4, is a compound that has garnered attention for its potential biological activities. This article reviews the pharmacological properties of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer effects, supported by relevant studies and data.

Chemical Structure and Properties

  • Molecular Formula: C8H11N3O4
  • Molecular Weight: 213.191 g/mol
  • MDL Number: MFCD04969103

1. Anti-inflammatory Activity

Research indicates that compounds containing the pyrazole nucleus exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazole have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study highlighted that specific pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Concentration (µM)
Dexamethasone76%86%1
Pyrazole Derivative A61%76%10
Pyrazole Derivative B85%93%10

2. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied. For example, compounds have shown efficacy against various bacterial strains, including E. coli and S. aureus. One study reported that a specific pyrazole derivative exhibited notable activity against these pathogens, indicating its potential as a therapeutic agent for bacterial infections .

Table 2: Antimicrobial Efficacy Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (µg/mL)
Pyrazole Derivative CE. coli32
Pyrazole Derivative DS. aureus16
Pyrazole Derivative EPseudomonas aeruginosa64

3. Anticancer Activity

Emerging research has also pointed to the anticancer properties of pyrazole derivatives. Certain compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, a study found that a novel pyrazole derivative inhibited cell proliferation in breast cancer cells by inducing apoptosis through mitochondrial pathways .

Case Study: Anticancer Effects
In a recent study, researchers synthesized several pyrazole derivatives and evaluated their anticancer activity using the MTT assay on MCF-7 breast cancer cells. The results indicated that one derivative reduced cell viability by over 70% at a concentration of 20 µM.

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